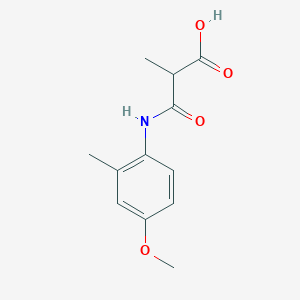
2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine atom, a benzonitrile group, and a piperazine ring substituted with a methylsulfonyl group. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-nitrobenzonitrile and 4-methylsulfonylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Procedure: The 2-bromo-6-nitrobenzonitrile is reacted with 4-methylsulfonylpiperazine in the presence of the base and solvent. The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the methylsulfonyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve solvents like DMF or acetonitrile and bases like K2CO3.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted benzonitrile derivatives, while oxidation and reduction can modify the functional groups on the piperazine ring.
Aplicaciones Científicas De Investigación
2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile: Similar structure but lacks the methylsulfonyl group.
2-Bromo-6-(4-methylsulfonylpiperidin-1-yl)benzonitrile: Similar but with a piperidine ring instead of a piperazine ring.
Uniqueness
2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile is unique due to the presence of the methylsulfonyl group on the piperazine ring, which can influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-19(17,18)16-7-5-15(6-8-16)12-4-2-3-11(13)10(12)9-14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMSXIMQCXQFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)


![2-[(5-Chloro-2-fluorophenyl)methyl-methylamino]butanoic acid](/img/structure/B6645881.png)

![2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide](/img/structure/B6645885.png)
![2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile](/img/structure/B6645894.png)
![2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile](/img/structure/B6645901.png)
![2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6645909.png)
![3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645910.png)


![2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid](/img/structure/B6645929.png)
